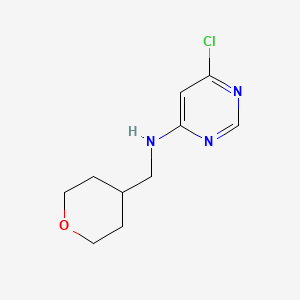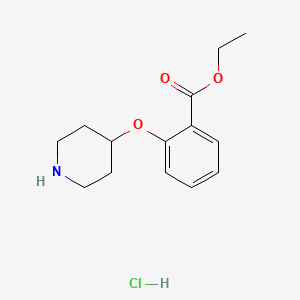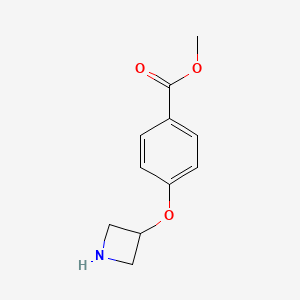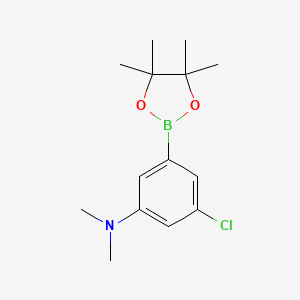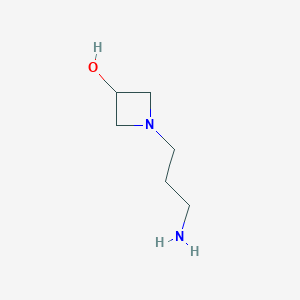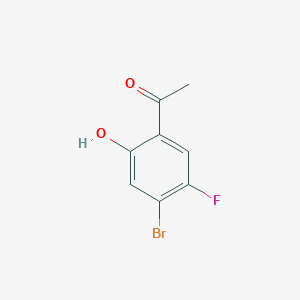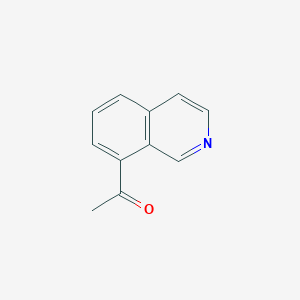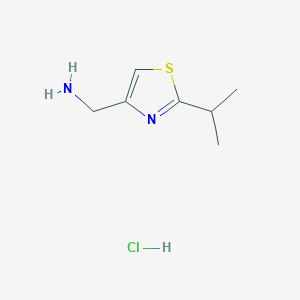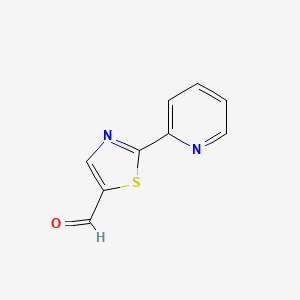
2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde
Descripción general
Descripción
Pyridin-2-yl compounds are a common structural motif in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry . They often exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyridin-2-yl compounds can be challenging, particularly at the 2-position. In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .Molecular Structure Analysis
The molecular structure of pyridin-2-yl compounds can be determined by techniques such as 1H NMR spectroscopy and single-crystal X-ray analysis .Chemical Reactions Analysis
Pyridin-2-yl compounds can participate in a variety of chemical reactions. For example, they can be involved in cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridin-2-yl compounds can be determined by techniques such as photoluminescence measurements .Aplicaciones Científicas De Investigación
1. Synthesis of Oxadiazole Derivatives
2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde is utilized in the synthesis of oxadiazole derivatives, as shown in the research by Gómez-Saiz et al. (2003). These derivatives, when coordinated with copper(II), exhibit interesting magnetic properties and structural features, such as square-pyramidal and octahedral copper(II) ions, with potential applications in magneto-structural studies (Gómez-Saiz et al., 2003).
2. Antimicrobial Activity
Bayrak et al. (2009) investigated compounds derived from 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde for their antimicrobial properties. These compounds demonstrated varying levels of activity against different microbial strains, suggesting potential uses in antimicrobial treatments (Bayrak et al., 2009).
3. Ion Sensing Applications
A study by Ganjali et al. (2007) showed that a derivative of 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde could be used as an ionophore in an Er(III) membrane sensor. This sensor displayed high selectivity and a wide applicable pH range, indicating potential for analytical applications in detecting Er(III) ions (Ganjali et al., 2007).
4. Chitosan Schiff Bases for Biological Activity
Research by Hamed et al. (2020) involved synthesizing Schiff bases of chitosan using derivatives of 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde. These bases were evaluated for their biological activity, including antimicrobial properties, indicating potential pharmaceutical applications (Hamed et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-pyridin-2-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-6-7-5-11-9(13-7)8-3-1-2-4-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTVZJDMWDWYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

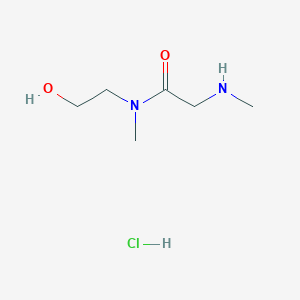
![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1394825.png)

